molecular formula C13H8FNO4 B6391665 MFCD18317915 CAS No. 1261910-87-5

MFCD18317915

Cat. No.: B6391665
CAS No.: 1261910-87-5
M. Wt: 261.20 g/mol
InChI Key: TTXOVXPURCIMLZ-UHFFFAOYSA-N
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Description

3-(5-Carboxy-2-fluorophenyl)isonicotinic acid . It is a chemical compound with the molecular formula C₁₃H₈FNO₄ and a molecular weight of 261.2 g/mol . This compound is characterized by the presence of a carboxylic acid group, a fluorine atom, and an isonicotinic acid moiety. It is primarily used in research and development settings, particularly in the field of pharmaceutical testing .

Preparation Methods

The synthesis of 3-(5-Carboxy-2-fluorophenyl)isonicotinic acid involves several steps:

    Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from commercially available precursors. One common method involves the fluorination of a suitable aromatic precursor followed by carboxylation and subsequent coupling with isonicotinic acid.

    Reaction Conditions: The reactions typically require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity. For instance, the fluorination step may require the use of a fluorinating agent such as in the presence of a base.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

3-(5-Carboxy-2-fluorophenyl)isonicotinic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as or to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like or to yield reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include or .

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(5-Carboxy-2-fluorophenyl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Carboxy-2-fluorophenyl)isonicotinic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

    Pathways Involved: The pathways affected by the compound include those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

3-(5-Carboxy-2-fluorophenyl)isonicotinic acid can be compared with other similar compounds:

Properties

IUPAC Name

3-(5-carboxy-2-fluorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-11-2-1-7(12(16)17)5-9(11)10-6-15-4-3-8(10)13(18)19/h1-6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXOVXPURCIMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=C(C=CN=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687890
Record name 3-(5-Carboxy-2-fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-87-5
Record name 3-(5-Carboxy-2-fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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